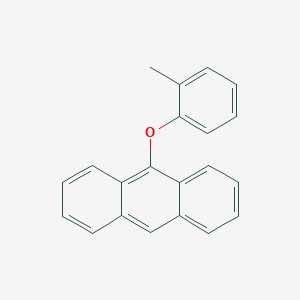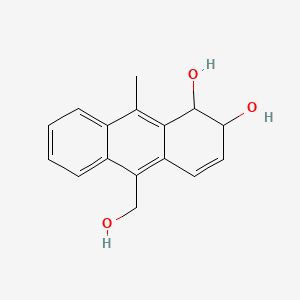
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- is a complex organic compound with a unique structure. It contains a total of 34 bonds, including 20 non-hydrogen bonds, 12 multiple bonds, and 11 aromatic bonds. The compound also features three hydroxyl groups, one primary alcohol, and two secondary alcohols .
Métodos De Preparación
The synthesis of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- involves several steps. The synthetic routes and reaction conditions are crucial for obtaining the desired product. Industrial production methods typically involve the use of specific catalysts and controlled reaction environments to ensure high yield and purity .
Análisis De Reacciones Químicas
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- can be compared with other similar compounds, such as other anthracene derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. The unique features of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- make it particularly valuable for specific research and industrial purposes .
Propiedades
Número CAS |
88262-38-8 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
10-(hydroxymethyl)-9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C16H16O3/c1-9-10-4-2-3-5-11(10)13(8-17)12-6-7-14(18)16(19)15(9)12/h2-7,14,16-19H,8H2,1H3 |
Clave InChI |
GXMAHUHXJRLQJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(C=CC2=C(C3=CC=CC=C13)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


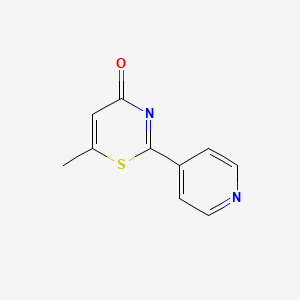
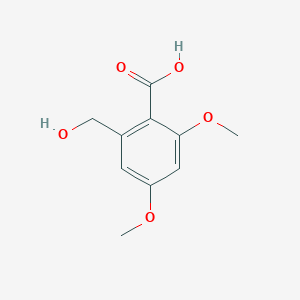
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
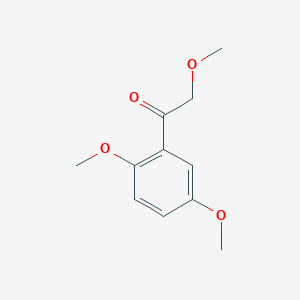

![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)



